molecular formula C12H17NO3S B7866260 4-(Cyclopentylmethoxy)benzene-1-sulfonamide

4-(Cyclopentylmethoxy)benzene-1-sulfonamide

Cat. No.: B7866260
M. Wt: 255.34 g/mol
InChI Key: YSYNZQICEKKQTL-UHFFFAOYSA-N
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Description

4-(Cyclopentylmethoxy)benzene-1-sulfonamide is a chemical compound characterized by a benzene ring substituted with a cyclopentylmethoxy group and a sulfonamide group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentylmethoxy)benzene-1-sulfonamide typically involves the following steps:

  • Benzene Derivative Preparation: The starting material is often a benzene derivative that undergoes nitration to introduce a nitro group.

  • Reduction: The nitro group is then reduced to an amine group, resulting in 4-(Cyclopentylmethoxy)aniline.

  • Sulfonation: The amine group is sulfonated to introduce the sulfonamide group, yielding the final product.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and specific solvents are used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopentylmethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the sulfonamide group to other functional groups.

  • Reduction: Reduction reactions can reduce the sulfonamide group to an amine.

  • Substitution: Substitution reactions can replace the cyclopentylmethoxy group with other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and iron (Fe) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Sulfonic acids and other oxidized derivatives.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Compounds with different substituents replacing the cyclopentylmethoxy group.

Scientific Research Applications

4-(Cyclopentylmethoxy)benzene-1-sulfonamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate enzyme inhibition and receptor binding.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(Cyclopentylmethoxy)benzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group can bind to enzymes and receptors, modulating their activity. The cyclopentylmethoxy group enhances the compound's binding affinity and selectivity.

Comparison with Similar Compounds

4-(Cyclopentylmethoxy)benzene-1-sulfonamide is unique due to its specific structural features. Similar compounds include:

  • 4-(Cyclopentylmethoxy)aniline: Lacks the sulfonamide group.

  • 4-(Cyclopentylmethoxy)-3-methylaniline: Has a methyl group at the 3-position instead of the sulfonamide group.

  • 4-(Cyclopentylmethoxy)benzene-1-sulfonic acid: Contains a sulfonic acid group instead of the sulfonamide group.

These compounds differ in their functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

4-(cyclopentylmethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c13-17(14,15)12-7-5-11(6-8-12)16-9-10-3-1-2-4-10/h5-8,10H,1-4,9H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYNZQICEKKQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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